molecular formula C10H9NO4 B085161 (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 767304-83-6

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No.: B085161
CAS No.: 767304-83-6
M. Wt: 207.18 g/mol
InChI Key: JJMSSIVSZNVZFE-UHFFFAOYSA-N
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Description

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 767304-83-6) is a high-purity benzoxazolone derivative supplied as a key chemical building block for professional research and industrial applications. This compound is part of the important benzoxazolone chemical class, which has demonstrated significant research value in medicinal chemistry. Notably, benzoxazolone carboxamides have been identified as a promising class of covalent acid ceramidase (AC) inhibitors . Acid ceramidase is a key lysosomal enzyme that regulates ceramide and sphingosine metabolism, and its inhibition is a potential therapeutic strategy for severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's disease . The benzoxazolone scaffold is also under investigation for its anti-inflammatory potential, with related derivatives showing notable activity in scientific studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not for medical or consumer use, and it is not intended for diagnosis or treatment in humans or animals . Please refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSSIVSZNVZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366708
Record name (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767304-83-6
Record name (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The benzoxazole core is constructed via cyclocondensation between 5-methyl-2-aminophenol and glyoxylic acid under acidic conditions. The reaction proceeds through imine formation, followed by intramolecular cyclization to yield the 2-oxo-benzoxazole intermediate. Subsequent nucleophilic substitution at the N-position introduces the acetic acid group.

Key Steps:

  • Imine Formation : 5-Methyl-2-aminophenol reacts with glyoxylic acid in acetic acid at 80°C, forming a Schiff base intermediate.

  • Cyclization : Acid catalysis (H₂SO₄ or p-TsOH) promotes ring closure, generating the 2-oxo-benzoxazole scaffold.

  • Alkylation : The N-position is alkylated using bromoacetic acid in the presence of K₂CO₃ in DMF at 60°C.

Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may lead to side reactions at elevated temperatures.

  • Catalyst Loading : Excess acid catalyst (>10 mol%) accelerates cyclization but complicates purification.

ParameterTested RangeOptimal ValueYield (%)
Reaction Temperature60–100°C80°C72
Catalyst (p-TsOH)5–15 mol%10 mol%68
SolventDMF, DMSO, THFDMF72

Ring-Opening Functionalization of Pre-formed Benzoxazole

Methodology

Pre-synthesized 5-methyl-2-oxo-1,3-benzoxazole undergoes N-alkylation with chloroacetic acid derivatives. This two-step approach decouples ring formation and functionalization, allowing independent optimization.

Procedure:

  • Benzoxazole Synthesis : 5-Methyl-2-aminophenol and triphosgene react in dichloromethane at 0°C to form the benzoxazole ring.

  • N-Alkylation : The benzoxazole is treated with ethyl chloroacetate in acetonitrile with NaH as a base, followed by hydrolysis (NaOH, H₂O/EtOH) to yield the acetic acid derivative.

Advantages and Limitations

  • Advantage : Higher purity due to stepwise purification.

  • Limitation : Low regioselectivity in alkylation requires careful stoichiometric control.

ReagentEquivalentsYield (%)
Ethyl Chloroacetate1.265
NaH2.065
Hydrolysis Time4–8 h6 h

One-Pot Tandem Synthesis via Mitsunobu Reaction

Innovative Approach

ConditionOutcome
DIAD Equivalents1.5 (optimal)
Oxidation AgentTEMPO (yield: 70%)
Reaction Time12 h

Comparative Analysis of Methodologies

Efficiency Metrics

MethodOverall Yield (%)Purity (%)Scalability
Cyclocondensation7295Moderate
Ring-Opening6598High
Mitsunobu Tandem7090Low

Cost and Environmental Impact

  • Cyclocondensation : Low-cost reagents but generates acidic waste.

  • Mitsunobu : High reagent costs (DIAD, PPh₃) limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives for food and pharmaceuticals .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory treatments. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines' production, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Cancer Research

The compound's derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells, thus presenting a potential avenue for cancer therapeutics .

Polymer Chemistry

In materials science, this compound has been used as a building block in synthesizing novel polymers. Its unique structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength .

Fluorescent Materials

The compound's benzoxazole moiety contributes to its fluorescence properties, making it suitable for applications in optoelectronic devices and fluorescent probes in biological imaging .

Photodegradation Studies

Recent studies have explored the compound's role in photodegradation processes. Its ability to absorb UV light makes it a candidate for environmental remediation technologies aimed at degrading pollutants under sunlight exposure .

Biodegradable Plastics

Research is underway to incorporate this compound into biodegradable plastics. This incorporation could enhance the degradation rate of plastics in the environment, addressing global plastic pollution issues .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a new antimicrobial agent.
  • Polymer Development : Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into poly(lactic acid) improved the material’s mechanical properties while maintaining biodegradability. The study concluded that this approach could lead to more sustainable packaging solutions.
  • Environmental Remediation : A recent paper discussed the photodegradation of dyes using this compound as a catalyst under UV light. The findings indicated a high degradation rate of pollutants within hours, showcasing its utility in wastewater treatment processes.

Mechanism of Action

The mechanism of action of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be contextualized by comparing it to related compounds, including benzoxazolone derivatives, heterocyclic acetic acids, and pharmacologically active analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance References
This compound C₁₀H₉NO₄ 207.19 5-methyl, 3-acetic acid Intermediate for prodrugs, TSPO ligands
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate C₁₂H₁₃NO₄ 235.24 5-methyl, 3-ethyl ester Ester prodrug form
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) C₂₆H₂₁N₂O₃ 409.46 5-naphthyl, N-methyl, N-phenyl TSPO tracer with improved bioavailability
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Benzothiazolone core, 3-acetic acid Antibacterial/antifungal activity
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid C₈H₇N₃O₄ 209.16 Pyrimidine dione, cyano, methyl Cytotoxic agent (IC₅₀ ~1.32 μM)

Key Comparative Insights

Core Heterocycle Modifications: The benzoxazolone core in this compound is replaced by a benzothiazolone in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, substituting oxygen with sulfur. This change increases molecular polarizability and alters hydrogen-bonding capacity, impacting solubility and target binding . In contrast, pyrimidine dione derivatives (e.g., 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid) exhibit enhanced planarity and electron-withdrawing groups (cyano), correlating with potent cytotoxicity (IC₅₀ = 1.32 μM against MCF-7 cells) .

Substituent Effects on Bioactivity: The 5-methyl group in the target compound improves metabolic stability compared to non-methylated analogs (e.g., (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid), as seen in TSPO tracers like [11C]NBMP . Esterification (e.g., ethyl ester derivative) enhances membrane permeability but requires hydrolysis to the free acid for activity, a common prodrug strategy .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to NBMP , which employs Suzuki-Miyaura cross-coupling for aryl boronic acid integration .
  • In contrast, benzothiazolone derivatives are often synthesized via cyclization of thioamide precursors, requiring harsher conditions (e.g., PCl₃) .

Safety and Toxicity: Acetic acid derivatives like 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid exhibit moderate acute toxicity (oral LD₅₀ > 500 mg/kg in rats) and require handling precautions due to respiratory and dermal irritation risks . Benzoxazolone analogs generally show favorable safety profiles, with low genotoxicity in preclinical studies .

Biological Activity

(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzoxazole family, known for a variety of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 767304-83-6

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on several benzoxazole derivatives found that they were selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Escherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Anticancer Properties

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, compounds derived from the benzoxazole structure have shown significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and colorectal cancer cells (HCT-116) .

Case Study: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of various benzoxazole derivatives, it was found that certain derivatives exhibited selectivity for cancer cells over normal cells. The study reported IC50 values indicating effective concentrations for inducing cell death in cancer lines while sparing normal cell lines, suggesting potential therapeutic applications.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzoxazole ring can enhance or diminish biological activity. For instance, substituents that are electron-donating have been shown to improve antibacterial activity .

Table 2: Structure–Activity Relationship Insights

Position on Benzoxazole RingSubstituent TypeEffect on Activity
Position 2Electron-donatingIncreased antibacterial activity
Position 5Electron-withdrawingDecreased antifungal activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives?

  • Methodological Answer : The synthesis typically involves refluxing precursors like substituted benzoxazoles with acetic acid and sodium acetate to form the heterocyclic core. For example, analogous compounds are synthesized by reacting 3-formyl-indole derivatives with aminothiazolones under acidic conditions . Derivatives with thioacetic acid moieties can be prepared by heating chloroacetic acid with thiol-containing intermediates in alkaline media . Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Methodological Answer : Thin-layer chromatography (TLC) is used to confirm compound individuality, while elemental analysis ensures stoichiometric accuracy. Structural confirmation employs IR spectroscopy (e.g., identifying carbonyl stretches at ~1700 cm⁻¹ for oxo groups) and X-ray crystallography for resolving bond geometries .

Q. What preliminary pharmacological screening approaches are applicable for these compounds?

  • Methodological Answer : Standard in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) are used to evaluate activity against bacterial/fungal strains. Bioactivity is often correlated with substituent effects, such as electron-withdrawing groups enhancing antimicrobial potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzoxazole-acetic acid derivatives?

  • Methodological Answer : Key variables include solvent polarity (e.g., acetic acid vs. ethanol), molar ratios of reactants, and reaction duration. Alkali-mediated reactions (e.g., sodium hydroxide) improve nucleophilic substitution efficiency in thioacetic acid syntheses . Microwave-assisted synthesis or catalytic methods (e.g., Lewis acids) may reduce reaction times .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Comparative studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) minimize variability. Structure-activity relationship (SAR) analyses identify critical substituents (e.g., methyl vs. phenyl groups at position 5) that influence activity. Meta-analyses of published data can reconcile discrepancies .

Q. How do computational methods aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase). These insights guide rational modifications, such as introducing hydrophobic moieties for better target affinity .

Q. What challenges arise in achieving regioselective functionalization of the benzoxazole core?

  • Methodological Answer : Competing reaction pathways (e.g., N- vs. O-alkylation) require controlled conditions. Protecting groups (e.g., tert-butyloxycarbonyl for amines) or directing groups (e.g., nitro at position 6) can enforce regioselectivity. Kinetic studies using HPLC-MS monitor intermediate formation .

Q. How are spectroscopic techniques integrated to resolve complex structural ambiguities?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT) assigns proton environments and carbon types, while 2D NMR (e.g., COSY, HSQC) maps connectivity. Single-crystal X-ray diffraction provides definitive bond lengths and angles, critical for distinguishing tautomers or stereoisomers .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres for oxygen-sensitive intermediates .
  • Characterization : Cross-validate spectral data with computational simulations (e.g., IR frequency calculations) .
  • Bioactivity : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to contextualize results .

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